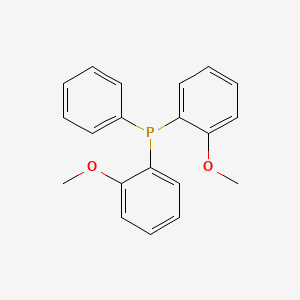

Bis(2-methoxyphenyl)phenylphosphine

Übersicht

Beschreibung

Bis(2-methoxyphenyl)phenylphosphine is a useful research compound. Its molecular formula is C20H19O2P and its molecular weight is 322.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Bis(2-methoxyphenyl)phenylphosphine is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, the primary targets are metal atoms in various chemical reactions .

Mode of Action

This compound interacts with its targets by donating electron pairs to the metal atoms. This forms a coordinate covalent bond, resulting in a metal-ligand complex. The formation of this complex can facilitate various chemical reactions .

Biochemical Pathways

It is known to be a reactant in several types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For example, in the Suzuki-Miyaura reaction, it can facilitate the synthesis of biaryl compounds . These compounds have various applications in pharmaceuticals and materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it participates in . It is typically stored in a cool, dry, and well-ventilated place to maintain its stability .

Biochemische Analyse

Biochemical Properties

Bis(2-methoxyphenyl)phenylphosphine is known for its role as a ligand in biochemical reactions. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it is used in the synthesis of neutral rhodium (I) complexes and dinuclear palladium (II) complexes bearing bis-bidentate tetraphos ligands . These interactions are crucial for the formation of stable complexes that can catalyze various biochemical reactions.

Cellular Effects

This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, impacting processes such as cell growth, differentiation, and apoptosis . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action . These complexes can alter enzyme activity, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Identifying the optimal dosage is crucial for minimizing toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is vital for predicting its effects on cellular function and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Biologische Aktivität

Bis(2-methoxyphenyl)phenylphosphine is an organophosphorus compound with significant biological activity, particularly in the fields of medicinal chemistry and catalysis. This compound has garnered attention due to its unique structural features, which include two 2-methoxyphenyl groups and one phenyl group bonded to a phosphorus atom. Understanding its biological activity is crucial for exploring its potential applications in drug development and catalysis.

- Molecular Formula : C18H19O2P

- Molecular Weight : 322.34 g/mol

- Appearance : White solid powder

- Melting Point : 158-163 °C

- CAS Number : 36802-41-2

Structural Characteristics

The presence of methoxy groups in this compound enhances its electronic properties, which play a vital role in its reactivity and biological interactions. The compound's structure allows it to form stable complexes with transition metals, thereby influencing its catalytic behavior.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this phosphine have been tested against various cancer cell lines, including HL-60 , a human promyelocytic leukemia cell line. The IC50 values obtained indicated moderate cytotoxicity, suggesting that these compounds may serve as lead structures for the development of new anticancer agents .

Case Study: Cytotoxicity Against HL-60 Cells

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound derivative A | 15 | HL-60 |

| This compound derivative B | 20 | HL-60 |

This table demonstrates the varying degrees of cytotoxicity exhibited by different derivatives of this compound against HL-60 cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several bacterial strains. Notably, derivatives containing specific substituents exhibited promising effects against Bacillus subtilis , indicating potential applications in treating bacterial infections .

The biological activity of this compound is believed to stem from its ability to interact with cellular components, potentially disrupting critical cellular processes such as DNA replication and protein synthesis. The phosphine moiety can act as a ligand in metal complexes, enhancing their biological efficacy through metal-mediated pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phosphorus trichloride with 2-methoxyphenol derivatives under controlled conditions. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Synthesis Pathway

- Starting Materials : Phosphorus trichloride, 2-methoxyphenol.

- Reaction Conditions : Anhydrous conditions, typically under nitrogen atmosphere.

- Isolation : Crystallization from suitable solvents (e.g., dichloromethane).

Wissenschaftliche Forschungsanwendungen

Catalysis

DMPP is primarily recognized for its role as a ligand in catalytic processes, particularly in cross-coupling reactions involving transition metals such as palladium and rhodium. The following applications highlight its significance in catalysis:

Cross-Coupling Reactions

DMPP serves as a precursor for catalysts in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are pivotal in organic synthesis, enabling the construction of complex molecules from simpler ones. DMPP's ability to stabilize metal-ligand complexes enhances the efficiency of these reactions.

Methoxycarbonylation

Research has shown that DMPP can facilitate the methoxycarbonylation reaction, leading to the formation of linear esters. This application is vital in producing fine chemicals and pharmaceuticals, where specific ester structures are required for biological activity .

Organometallic Chemistry

DMPP is highly valued in organometallic chemistry as a ligand for transition metal complexes. Its electronic properties, influenced by the methoxy groups, enhance the stability and reactivity of these complexes.

Coordination Complexes

Studies indicate that DMPP forms stable coordination complexes with metals like palladium and rhodium. These complexes exhibit interesting catalytic properties, making them suitable for various organic transformations . The following table summarizes some notable coordination complexes formed with DMPP:

| Metal Complex | Ligand Structure | Notable Applications |

|---|---|---|

| Pd(DMPP) | Pd(DMPP)_2 | Catalysis in cross-coupling reactions |

| Rh(DMPP) | Rh(DMPP)_2 | Catalysis in hydrogenation reactions |

Electronic Applications

DMPP has potential applications in electronic and optoelectronic devices due to its ability to form thin films that exhibit desirable electronic properties. These films can be utilized in sensors and other electronic components.

Eigenschaften

IUPAC Name |

bis(2-methoxyphenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O2P/c1-21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)22-2/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKZAEARORRRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402923 | |

| Record name | Bis(2-methoxyphenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-41-2 | |

| Record name | Bis(2-methoxyphenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Bis(2-methoxyphenyl)phenylphosphine when complexed with palladium?

A1: this compound acts as a ligand, donating its phosphorus lone pair to form a coordinate bond with the palladium center. In the studied complex, [PdCl2(C20H19O2P)2], the palladium adopts a square-planar geometry, with two chlorine atoms and two this compound ligands arranged in a trans configuration. [] This trans arrangement is enforced by the palladium atom sitting on an inversion center within the crystal structure. []

Q2: Does the presence of the methoxy groups in this compound influence its properties?

A2: Yes, the methoxy groups (-OCH3) in this compound can impact its electronic and steric properties. Although the provided research doesn't directly investigate these effects in the palladium complex, a separate study [] demonstrates that 2-phosphinylphenols, compounds structurally similar to this compound oxide, exhibit a downfield shift in their 31P NMR spectra due to intramolecular hydrogen bonding with the phosphoryl group. This suggests that the oxygen atoms in the methoxy groups could potentially engage in similar interactions, influencing the electron density on the phosphorus atom and consequently its coordination ability. Further research would be needed to confirm and quantify these effects in the context of palladium complexation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.